Methyl 4-(bromomethyl)-3-fluorophenylacetate
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Overview
Description
Methyl 4-(bromomethyl)-3-fluorophenylacetate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a bromomethyl group and a fluorine atom attached to a phenyl ring, which is further connected to an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(bromomethyl)-3-fluorophenylacetate typically involves the bromination of a precursor compound, such as 4-methyl-3-fluorophenylacetate. The bromination reaction is carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually conducted in an inert solvent like carbon tetrachloride or dichloromethane at a controlled temperature to ensure selective bromination at the methyl group.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(bromomethyl)-3-fluorophenylacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Oxidation: The compound can be oxidized to introduce functional groups like carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation with potassium permanganate can produce a carboxylic acid derivative.
Scientific Research Applications
Methyl 4-(bromomethyl)-3-fluorophenylacetate has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly in the design of molecules with anti-inflammatory, anti-cancer, or anti-viral properties.
Material Science: It is utilized in the synthesis of polymers and advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of Methyl 4-(bromomethyl)-3-fluorophenylacetate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is a reactive site for nucleophilic attack, leading to the formation of various derivatives. The fluorine atom can influence the electronic properties of the phenyl ring, affecting the compound’s reactivity and interactions with biological targets. In medicinal chemistry, the compound’s derivatives may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(bromomethyl)benzoate: Similar structure but lacks the fluorine atom, affecting its reactivity and applications.
4-Bromomethyl-7-methoxycoumarin: Contains a coumarin ring instead of a phenyl ring, leading to different chemical properties and uses.
Methyl 4-bromobenzoate: Similar ester functionality but without the bromomethyl group, resulting in different reactivity.
Uniqueness
Methyl 4-(bromomethyl)-3-fluorophenylacetate is unique due to the presence of both bromomethyl and fluorine substituents on the phenyl ring. This combination imparts distinct electronic and steric properties, making it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Biological Activity
Methyl 4-(bromomethyl)-3-fluorophenylacetate is a halogenated aromatic compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry and organic synthesis. This article delves into the biological activity of this compound, highlighting its mechanisms, effects, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C9H8BrFO2 and a molecular weight of approximately 261.09 g/mol. The compound features a bromomethyl group and a fluorine atom attached to a phenylacetate structure, contributing to its unique reactivity and biological properties.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Reactivity with Biological Macromolecules : The presence of halogen substituents can enhance the compound's reactivity with proteins and nucleic acids, potentially leading to modifications that affect cellular functions.
- Antimicrobial Properties : Similar compounds have shown antimicrobial activity, suggesting that this compound may possess similar properties, making it a candidate for further investigation in antimicrobial drug development.
- Cytotoxic Effects : Preliminary studies indicate potential cytotoxic effects against various cancer cell lines, which could be explored for therapeutic applications in oncology.
Case Studies and Experimental Data
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:
- Anticancer Activity : Research has demonstrated that certain halogenated phenylacetates exhibit significant anticancer activity. For instance, studies on structurally similar compounds have shown inhibition of cancer cell proliferation in vitro .
- Toxicological Profile : Toxicological assessments indicate that this compound is toxic if ingested and can cause severe skin burns and eye damage . This profile necessitates careful handling and further investigation into its safety for potential therapeutic uses.
- Synthesis and Reactivity Studies : The synthesis of this compound can be achieved through various methods, emphasizing its accessibility for research purposes. Studies have shown that this compound can serve as a building block in complex organic syntheses .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with structurally related compounds is useful:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Methyl 2-(bromomethyl)-3-fluorobenzoate | C9H8BrFO2 | Similar structure; different substitution pattern |
Methyl 4-bromo-2-fluorobenzoate | C9H8BrFO2 | Different position of bromine; varying reactivity |
Methyl 3-bromo-4-fluorobenzoate | C9H8BrFO2 | Similar halogenation; distinct biological profiles |
This table illustrates how variations in substitution patterns can influence the biological properties of these compounds.
Properties
Molecular Formula |
C10H10BrFO2 |
---|---|
Molecular Weight |
261.09 g/mol |
IUPAC Name |
methyl 2-[4-(bromomethyl)-3-fluorophenyl]acetate |
InChI |
InChI=1S/C10H10BrFO2/c1-14-10(13)5-7-2-3-8(6-11)9(12)4-7/h2-4H,5-6H2,1H3 |
InChI Key |
NWAOHHXNRPBVII-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC(=C(C=C1)CBr)F |
Origin of Product |
United States |
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